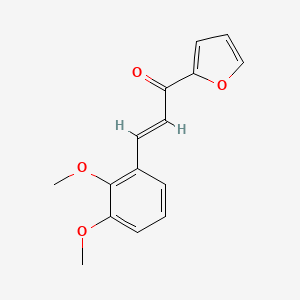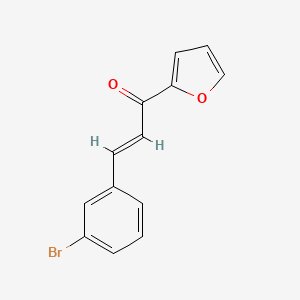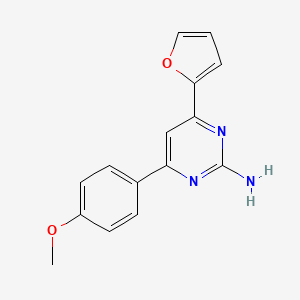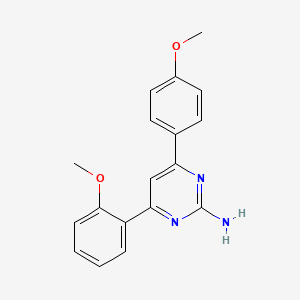
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as 4-BMPPM, is a synthetic pyrimidine derivative with potential applications in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound characterized by a six-member ring structure composed of four carbon atoms and two nitrogen atoms. 4-BMPPM has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not fully understood, but it is believed to act by binding to certain proteins, enzymes, and receptors in the body. Studies have shown that 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine binds to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This binding may inhibit the enzyme's activity, leading to increased levels of acetylcholine in the brain. Additionally, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with the β-adrenergic receptor, which is involved in the regulation of heart rate, blood pressure, and other physiological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo studies. In vitro studies have shown that 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine binds to the enzyme acetylcholinesterase and inhibits its activity, leading to increased levels of acetylcholine in the brain. Additionally, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with the β-adrenergic receptor, leading to changes in heart rate, blood pressure, and other physiological functions. In vivo studies have demonstrated that 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has anti-inflammatory and anti-cancer effects, as well as neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its structure is well-defined and easy to study. Additionally, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be used to study the interactions between pyrimidine derivatives and various proteins, as well as the structure and function of enzymes. However, there are some limitations to consider when using 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, the compound is not very stable and can be easily degraded by light and heat. Additionally, due to its potential toxicity, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine should be handled with care and in accordance with safety protocols.
Zukünftige Richtungen
The potential applications of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are still being explored, and there are many potential future directions for research. For example, further research could be conducted on the biochemical and physiological effects of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in different cell types and tissues. Additionally, studies could be conducted to investigate the potential therapeutic applications of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, such as in the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, further research could be conducted to explore the potential interactions between 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and other compounds, such as drugs and other pyrimidine derivatives. Finally, studies could be conducted to investigate the potential toxicity of 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and to develop strategies for minimizing its potential adverse effects.
Synthesemethoden
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process, beginning with the condensation of 3-bromophenol and 4-methoxyphenol in the presence of a base catalyst. This reaction produces 4-bromo-6-methoxypyrimidine, which is then treated with ammonium acetate and heated to form 4-bromo-6-methoxypyrimidin-2-amine. This reaction is known as the Hofmann rearrangement.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a model compound for studying the interactions between pyrimidine derivatives and various proteins, as well as for studying the structure and function of enzymes. It has also been used as a tool for investigating the effects of pyrimidines on the metabolism of drugs and other compounds. Additionally, 4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWAABFAQWPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)
